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molecular formula C12H16N2O2 B8422466 1-(4-Methoxy-phenyl)-piperidin-4-one oxime

1-(4-Methoxy-phenyl)-piperidin-4-one oxime

Cat. No. B8422466
M. Wt: 220.27 g/mol
InChI Key: QPOPYKYNWDOOAL-UHFFFAOYSA-N
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Patent
US06184236B2

Procedure details

A mixture of 1-(p-methoxyphenyl)-4-piperidinone (prepared following the procedure reported in: Scherer, T. et al., Recl. Trav. Chim. Pays-Bas (1993), 112(10), 535-48.) (5.13 g, 25 mmol), K2CO3 (6.22 g, 45 mmol), hydroxylamine hydrochloride (2.606 g, 37.5 mmol) and ethanol was refluxed for 20 min. After cooling H2O (50 ml) was added and white crystals of 1-(4-methoxy-phenyl)-piperidin-4-one oxime (4.56 g, 83%, Mp. 116-119°, MS: m/e=220 (M+)) was collected.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.22 g
Type
reactant
Reaction Step Two
Quantity
2.606 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][C:12](=O)[CH2:11][CH2:10]2)=[CH:5][CH:4]=1.C([O-])([O-])=O.[K+].[K+].Cl.[NH2:23][OH:24].C(O)C>O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][C:12](=[N:23][OH:24])[CH2:11][CH2:10]2)=[CH:5][CH:4]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N1CCC(CC1)=O
Step Two
Name
Quantity
6.22 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.606 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
white crystals of 1-(4-methoxy-phenyl)-piperidin-4-one oxime (4.56 g, 83%, Mp. 116-119°, MS: m/e=220 (M+)) was collected

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)N1CCC(CC1)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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